JE-2147 (KNI-764): Structural Flexibility and Enthalpic Driving Forces in Overcoming Multi-PI-Resistant HIV-1
JE-2147 (KNI-764): Structural Flexibility and Enthalpic Driving Forces in Overcoming Multi-PI-Resistant HIV-1
Executive Summary
The development of human immunodeficiency virus type 1 (HIV-1) protease inhibitors (PIs) revolutionized antiretroviral therapy. However, the rapid emergence of multi-PI-resistant viral strains due to active site mutations necessitates the design of next-generation inhibitors. JE-2147 (also known in literature as AG1776, KNI-764, or SM-319777) is a potent, transition-state mimetic dipeptide HIV-1 protease inhibitor [1]. By incorporating a unique unnatural amino acid, allophenylnorstatine (APNS), and a highly flexible P2' moiety, JE-2147 shifts the thermodynamic binding profile from an entropically driven process to an enthalpically driven one. This technical whitepaper explores the structural biology, mechanism of action, and in vitro evaluation protocols for JE-2147, providing drug development professionals with a comprehensive guide to its preclinical profile.
Structural Biology & Chemical Profile
JE-2147 (Chemical Formula: C32H37N3O5S , Molecular Weight: 575.72 g/mol ) belongs to a class of organic compounds known as hybrid dipeptides.
The Role of Allophenylnorstatine (APNS)
The core innovation in the design of JE-2147 is the inclusion of the unnatural amino acid allophenylnorstatine[(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid] . APNS acts as a transition-state mimic with a hydroxymethylcarbonyl isostere as its active moiety. When HIV-1 protease attempts to cleave the viral Gag-Pol polyprotein, it forms a tetrahedral intermediate. The APNS moiety mimics this intermediate, binding tightly to the catalytic aspartate residues (Asp25 and Asp25') of the protease homodimer, effectively stalling the enzyme [2].
Enthalpic Binding vs. Entropic Binding
First-generation PIs (e.g., Saquinavir, Indinavir) rely heavily on entropic gains—specifically, the displacement of ordered water molecules from the protease active site. When the protease mutates (e.g., V82A, I84V), the geometry of the hydrophobic pocket changes, disrupting this entropic water network and causing a massive loss in binding affinity.
JE-2147 circumvents this by utilizing enthalpically driven binding [3]. High-resolution (1.09 Å) crystallographic studies reveal that JE-2147 forms strong, direct hydrogen bonds with the backbone atoms of the protease active site rather than the highly mutable side chains. Because the backbone structure remains relatively conserved even when side chains mutate, JE-2147 maintains a picomolar inhibition constant ( Ki=41±18 pM) against multi-drug-resistant (MDR) strains [3].
Mechanism of Action (MoA)
JE-2147 inhibits the HIV-1 protease enzyme, which is critical for the final stages of viral maturation. By blocking the cleavage of the Gag-Pol polyprotein, the virus is unable to assemble functional core structures, resulting in the release of immature, non-infectious virions.
The flexibility of JE-2147's P2' moiety is the primary mechanism by which it overcomes resistance. When mutations alter the volume or shape of the S2' subsite of the protease, the flexible P2' moiety of JE-2147 dynamically adjusts its conformation to maintain optimal van der Waals contacts, preventing the steric clashes that typically render rigid first-generation PIs ineffective [1].
Mechanism of HIV-1 Protease Inhibition by JE-2147 via Enthalpic Binding.
In Vitro Efficacy & Cross-Resistance Profile
JE-2147 demonstrates profound antiviral activity against a wide spectrum of HIV-1, HIV-2, and simian immunodeficiency virus (SIV) strains[1]. Most notably, it retains its potency against clinical isolates obtained from patients who have failed extensive, multi-year PI therapies.
The table below summarizes the quantitative IC50 data, demonstrating the superior resistance barrier of JE-2147 compared to first-generation PIs.
Table 1: Comparative IC50 Values of JE-2147 and First-Generation PIs [1]
| HIV-1 Strain / Isolate | Resistance Profile | JE-2147 IC50 (nM) | Saquinavir IC50 (nM) | Indinavir IC50 (nM) |
| HIV-1 LAI | Wild-Type (Susceptible) | 13 - 44 | ~15 | ~30 |
| HIV-1 Ba-L | Macrophage-tropic WT | 24 | ~12 | ~28 |
| Clinical Isolate A | Multi-PI Resistant | 15 | >1000 | >1000 |
| Clinical Isolate B | Multi-PI Resistant | 41 | >1000 | >1000 |
| HIV-1 I84V Mutant | Engineered PI Resistant | ~20 | >500 | >500 |
Data Interpretation: While Saquinavir and Indinavir exhibit a >30-fold increase in IC50 against clinical isolates, JE-2147 maintains an IC50 of 13–41 nM, representing a <2-fold change compared to wild-type strains.
Experimental Workflows & Protocols
To ensure scientific rigor and trustworthiness, the evaluation of novel PIs like JE-2147 requires self-validating experimental systems. Below is the standardized, step-by-step methodology for selecting resistant variants and quantifying drug susceptibility.
Protocol A: In Vitro Selection of JE-2147-Resistant HIV-1 Variants
Causality Note: In vitro selection forces the virus to replicate under sub-optimal drug concentrations, applying selective pressure that enriches for survival mutations. This mimics clinical resistance pathways.
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Cell Preparation: Seed MT-2 cells ( 5×105 cells/mL) in RPMI 1640 medium supplemented with 10% fetal calf serum.
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Viral Inoculation: Expose the cells to 500 TCID50 (Median Tissue Culture Infectious Dose) of wild-type HIV-1 (e.g., HIV−1LAI ).
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Initial Drug Exposure: Introduce JE-2147 at an initial sub-inhibitory concentration of 0.01 to 0.03 μM. Control Validation: Run parallel cultures with no drug (positive replication control) and with a legacy PI like Saquinavir (comparative resistance control).
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Monitoring: Monitor viral replication every 3-4 days by observing cytopathic effects (CPE) and quantifying p24 Gag antigen production in the supernatant via ELISA.
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Dose Escalation: Once viral replication in the drug-treated well reaches >50% of the no-drug control, harvest the cell-free supernatant. Use this supernatant to infect fresh MT-2 cells, simultaneously increasing the JE-2147 concentration by 1.5- to 2-fold.
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Isolation: Continue passaging until the virus replicates robustly at high drug concentrations (>1 μM). Isolate the viral RNA, reverse transcribe, and sequence the protease gene to identify emergent mutations.
Step-by-step in vitro selection workflow for JE-2147-resistant HIV-1 variants.
Protocol B: MTT Colorimetric Assay for Drug Susceptibility
Causality Note: The MTT assay measures cellular metabolic activity. Because HIV-1 induces cell death (CPE) in MT-2 cells, cell viability directly correlates with the antiviral efficacy of the inhibitor.
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Plating: Plate MT-2 cells ( 2×104 cells/well) in 96-well microtiter plates.
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Infection & Treatment: Infect cells with 100 TCID50 of the isolated viral strain. Immediately add serially diluted JE-2147 (range: 0.001 μM to 10 μM).
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Incubation: Incubate at 37°C in a 5% CO2 atmosphere for 7 days.
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MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization & Reading: Add 100 μL of acidified isopropanol to dissolve the crystals. Measure the optical density (OD) at 540 nm using a microplate reader.
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Data Analysis: Calculate the IC50 using non-linear regression, defining 100% viability based on mock-infected cells and 0% viability based on untreated, infected cells.
Future Perspectives & Repurposing
While JE-2147 was primarily designed for HIV-1, the structural principles of the APNS moiety and flexible P2' adaptation have broader implications. Recently, computational docking and molecular dynamics (MD) simulations have explored repurposing APNS-containing HIV-protease inhibitors (including JE-2147 and its derivatives) against the SARS-CoV-2 Main Protease ( Mpro ) [4]. The ability of JE-2147 to form robust, mutation-agnostic backbone interactions makes its chemical scaffold a valuable template for developing pan-viral protease inhibitors.
References
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Yoshimura K, Kato R, Yusa K, et al. (1999). "JE-2147: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
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Mimoto T, Kato R, Takaku H, et al. (1999). "Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine." Journal of Medicinal Chemistry. URL:[Link]
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Tie Y, Boross PI, Wang YF, et al. (2002). "Anisotropic Dynamics of the JE-2147−HIV Protease Complex: Drug Resistance and Thermodynamic Binding Mode Examined in a 1.09 Å Structure." Biochemistry. URL:[Link]
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Mahmud S, Paul GK, Afroze M, et al. (2021). "Drug Repurposing of Allophenylnorstatine Containing HIV-Protease Inhibitors Against SARS-CoV-2 Mpro: Insights from Molecular Dynamics Simulations and Binding Free Energy Estimations." ResearchGate. URL:[Link]
